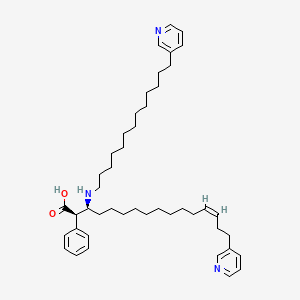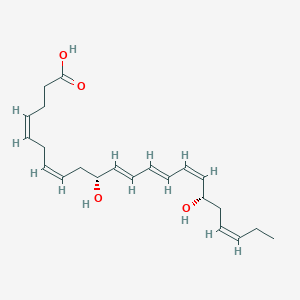
Neuroprotectin D1
Descripción general
Descripción
Neuroprotectin D1 (NPD1) is a member of a new family of bioactive products generated from docosahexaenoic acid (DHA), particularly when produced by neural cells, and plays a significant role in anti-inflammatory actions and cellular protection. The synthesis and biological activities of NPD1 involve complex biochemical pathways and molecular interactions that contribute to its neuroprotective and anti-inflammatory properties, making it a subject of interest in the study of neuronal survival and function (Serhan et al., 2006).
Synthesis Analysis
The synthesis of NPD1 is highly stereocontrolled and involves the enzymatic conversion of DHA, with specific stereochemistry being crucial for its bioactivity. Notably, the synthesis process includes epoxide opening and the introduction of hydroxyl groups, emphasizing the importance of the stereochemical arrangement for the biological functions of NPD1. This synthetic pathway highlights the complexity and specificity required for the generation of bioactive NPD1 from its DHA precursor (Petasis et al., 2012).
Molecular Structure Analysis
The molecular structure of NPD1 is characterized by its dihydroxy-containing docosatrienes configuration, which is essential for its potent bioactivity. The structure includes a conjugated triene system with specific geometry and chirality at the hydroxyl-bearing carbons, which are critical for the biological efficacy of NPD1. The precise molecular configuration of NPD1 underpins its interactions with cellular components and its ability to modulate inflammatory responses and promote cell survival (Serhan et al., 2006).
Chemical Reactions and Properties
NPD1's chemical properties, including its interactions and reactions with cellular molecules, are pivotal in its biological functions. The molecule participates in various cellular pathways, influencing processes such as inflammation resolution and cellular protection. The specific chemical interactions of NPD1 with cellular components facilitate its role in neuroprotection and anti-inflammatory actions, illustrating the intricate relationship between its chemical properties and biological activities (Bazan, 2013).
Physical Properties Analysis
The physical properties of NPD1, such as its lipophilicity and molecular weight, contribute to its biological distribution and activity within the body. These properties affect the molecule's ability to cross biological membranes and reach its sites of action, influencing its effectiveness in modulating cellular processes and exerting neuroprotective effects. Understanding the physical properties of NPD1 is crucial for appreciating its function in biological systems (Sheets et al., 2013).
Chemical Properties Analysis
The chemical properties of NPD1, including its reactivity and interaction with cellular molecules, play a central role in its biological functions. The molecule's ability to engage in specific chemical reactions contributes to its effectiveness in protecting neural cells and modulating inflammatory responses. These chemical characteristics are essential for the therapeutic potential of NPD1 in neuroprotection and the resolution of inflammation (Bazan, 2013).
Aplicaciones Científicas De Investigación
Neuroprotective and Anti-inflammatory Properties
Neuroprotectin D1 (NPD1) has been identified as a significant lipid mediator with neuroprotective and anti-inflammatory properties. Its application in various experimental models shows promising results for treating and managing neurodegenerative diseases and brain injuries. For instance, in a study on herpes simplex virus-induced corneal immunopathology, NPD1 demonstrated a significant reduction in the severity and incidence of lesions, indicating its potential as a therapeutic approach in ocular diseases (Rajasagi et al., 2013). Another study highlighted NPD1's role in reducing Aβ42 peptide release from aging human brain cells, positioning it as a critical agent in combating Alzheimer's disease (Zhao et al., 2011).
Therapeutic Potential in Ocular Diseases
NPD1's therapeutic potential extends to ocular diseases, as seen in studies involving laser-induced choroidal neovascularization (CNV). Topical NPD1 application showed a reduction in CNV, suggesting its effectiveness in treating related ocular conditions (Sheets et al., 2013). Additionally, NPD1 was observed to promote corneal nerve regeneration and function post-experimental surgery, further underlining its role in ocular health (Cortina et al., 2013).
Neuroprotection in Brain Injuries and Neurodegenerations
Studies have shown that NPD1 can reduce brain damage induced by transient middle cerebral artery occlusion in rats, suggesting its potential in treating ischemic brain injuries (Yao et al., 2013). Additionally, NPD1 has been found to protect against neuropathic pain in mice after nerve trauma, indicating its broader application in neural injuries and disorders (Xu et al., 2013).
Role in Cellular Homeostasis and Protection
NPD1 plays a crucial role in maintaining cellular homeostasis and protection, especially in neural cells. For example, it was found to induce neuronal survival and downregulate amyloidogenic processing in Alzheimer’s disease cellular models, showcasing its potential in neurodegenerative disease management (Stark et al., 2011). The docosanoid also aids in regulating neuroinflammation and cell survival, indicating its importance in the early response to nervous system damage (Bazan, 2013).
Applications in Experimental Models of Traumatic Brain Injury
In experimental models of traumatic brain injury (TBI), NPD1 has shown tissue-saving effects, suggesting its potential in clinical applications for TBI treatment (Berg et al., 2019). The compound's ability to modulate neuroinflammation and proteostasis is crucial in managing the complex cell signaling disturbances in neurodegenerative diseases (Bazan, 2012).
Mecanismo De Acción
Target of Action
Protectin D1, also known as Neuroprotectin D1 (NPD1), is a member of the class of specialized proresolving mediators . It is an endogenous stereoselective lipid mediator classified as an autocoid protectin . It is produced by the oxygenation of the ω-3 polyunsaturated fatty acid docosahexaenoic acid (DHA) and is found in many tissues, such as the retina, the lungs, and the nervous system . The primary targets of Protectin D1 are inflammatory cells and neural tissues .
Mode of Action
Protectin D1 possesses strong anti-inflammatory, anti-apoptotic, and neuroprotective activity . It interacts with its targets by reducing inflammation induced by oxidative stress and inhibiting the pro-apoptotic signal, thereby preventing cellular degeneration . It has been shown to reduce the infiltration of neutrophils into the peritoneum in a mouse model of inflammatory disease .
Biochemical Pathways
Protectin D1 is involved in the regulation of the PI3K/AKT signaling pathway . The beneficial effect of Protectin D1 is associated with the up-regulation of miRNA-210 and the effects on PI3K/AKT signaling and HIF-1α expression . It is produced as a response to inflammatory signals .
Pharmacokinetics
It is known that it is produced in response to inflammatory signals and is found in various tissues . More research is needed to fully understand the ADME properties of Protectin D1 and their impact on bioavailability.
Result of Action
Protectin D1 has a significant role as an anti-inflammatory, anti-apoptotic, and neuroprotective molecule . Studies have shown that Protectin D1 can potentially reduce inflammation induced by oxidative stress and inhibit the pro-apoptotic signal, thereby preventing cellular degeneration . It has also been shown to reduce brain infarction and stroke in a rodent model .
Action Environment
The action of Protectin D1 is influenced by the presence of inflammatory signals in the environment . It is produced in response to these signals and is found in various tissues, such as the retina pigment epithelial cells, lung epithelial cells, peripheral blood mononuclear cells (PBMC), and neural tissues . The efficacy and stability of Protectin D1 may be influenced by factors such as the level of inflammation and the presence of oxidative stress in the environment .
Direcciones Futuras
NPD1 has a significant role as an anti-inflammatory, anti-apoptotic, and neuroprotective molecule. Studies in Alzheimer’s disease animal models, in stroke patients, and in human retina pigment epithelial cells (RPE) have shown that NPD1 can potentially reduce inflammation induced by oxidative stress and inhibit the pro-apoptotic signal, thereby preventing cellular degeneration . Furthermore, recent studies examining the pathogenicity of influenza viruses, including the avian flu (H5N1), have suggested that NPD1 can potentially halt the proliferation of the virus, thus protecting respiratory cells from lethal viral infections .
Propiedades
IUPAC Name |
(4Z,7Z,10R,11E,13E,15Z,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8+,10-3-,11-6-,17-12-,18-13+/t20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDZYJSQHCXHEG-SFVBTVKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C\C=C\C=C\[C@@H](C/C=C\C/C=C\CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031663 | |
| Record name | Protectin D1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Neuroprotectin D1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
660430-03-5 | |
| Record name | Neuroprotectin D1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=660430-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protectin D1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AP-001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3FX063KLI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1255310.png)
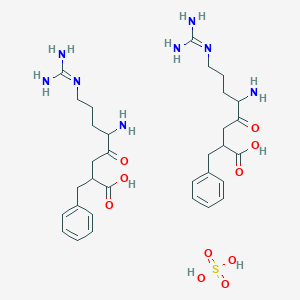
![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255315.png)
![(3R,3aS,7R,7aS)-2-benzyl-3-[4-fluoro-3-[(E)-2-phenylethenyl]phenyl]-7-methyl-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1255317.png)
![1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone](/img/structure/B1255319.png)
![(2,6-Difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]methanone](/img/structure/B1255320.png)
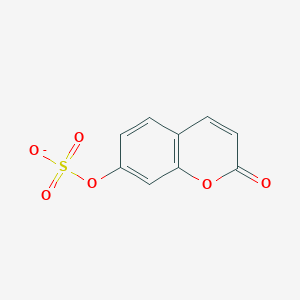
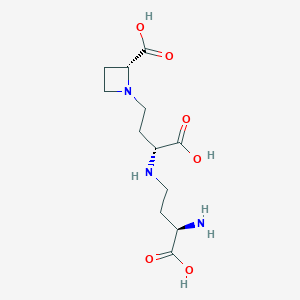
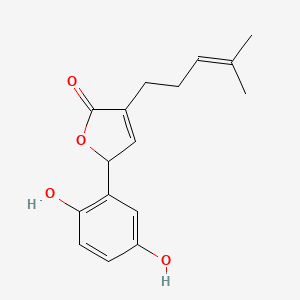

![2-[4-[(6-Ethoxy-2-quinolinyl)methyl]-1-(3-thiophenylmethyl)-2-piperazinyl]ethanol](/img/structure/B1255330.png)

![8-[1-[4-(Dimethylamino)phenyl]-3-(3-methyl-1-piperidinyl)propyl]-5,7-dimethoxy-4-phenyl-1-benzopyran-2-one](/img/structure/B1255334.png)
